1-Cyclopropyl-1-phenylmethanamine hydrochloride
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Overview
Description
1-Cyclopropyl-1-phenylmethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN and a molecular weight of 183.678 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-1-phenylmethanamine hydrochloride consists of 10 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Scientific Research Applications
Antidepressant Potential
A series of derivatives of cyclopropanecarboxylic acid, structurally related to 1-Cyclopropyl-1-phenylmethanamine hydrochloride, were synthesized and evaluated for potential antidepressant effects. Some of these derivatives showed more activity than established antidepressants like imipramine and desipramine, highlighting the antidepressant potential of compounds in this class (Bonnaud et al., 1987).
Inactivation of Monoamine Oxidase
1-Phenylcyclopropylamine, a compound related to 1-Cyclopropyl-1-phenylmethanamine hydrochloride, was found to be a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO). This study revealed the significance of the cyclopropyl ring in the inactivation process, suggesting potential applications in studying MAO inhibitors (Silverman & Zieske, 1985).
Synthesis of Diverse Chemical Structures
The compound has been utilized in the preparation of various chemical structures. For example, cyclopropenone oximes, related to this compound, have been prepared and reacted with isocyanates to produce unique chemical structures (Yoshida et al., 1988). Additionally, cyclopropyl malonoyl peroxide has been used for the dihydroxylation of alkenes, demonstrating the versatility of cyclopropyl compounds in chemical synthesis (Griffith et al., 2010).
Novel Synthetic Methodologies
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a compound closely related to 1-Cyclopropyl-1-phenylmethanamine hydrochloride, highlights innovative approaches to producing complex cyclopropyl-containing molecules (Kozhushkov et al., 2011). Similarly, cyclopropenimine-catalyzed enantioselective Mannich reactions represent advanced synthetic applications involving cyclopropyl compounds (Bandar & Lambert, 2013).
Electrospray Ionization Mass Spectrometric Studies
The compound has been a subject in electrospray ionization mass spectrometric studies, offering insights into the electrochemical oxidation of cyclopropylamine compounds and their potential biological activities (Castagnoli et al., 2008).
Contributions in Drug Discovery
The cyclopropyl ring, a key feature in 1-Cyclopropyl-1-phenylmethanamine hydrochloride, plays a significant role in drug development. Its unique structural properties contribute to enhancing drug potency and reducing off-target effects (Talele, 2016).
Safety And Hazards
properties
IUPAC Name |
cyclopropyl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNRTDRPMOQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484005 |
Source
|
Record name | 1-cyclopropyl-1-phenylmethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1-phenylmethanamine hydrochloride | |
CAS RN |
39959-72-3 |
Source
|
Record name | Benzenemethanamine, α-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39959-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-cyclopropyl-1-phenylmethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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